5-Fluoro-4-methylindoline hydrochloride
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Overview
Description
5-Fluoro-4-methylindoline hydrochloride is a chemical compound with the molecular formula C10H13FN2 and a molecular weight of 180.20 g/mol . It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 4-position of the indoline ring, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
The synthesis of 5-Fluoro-4-methylindoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 4-methylbenzaldehyde.
Reaction Conditions: The key steps include the formation of the indoline ring through cyclization reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Fluoro-4-methylindoline hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into more reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions ortho and para to the nitrogen atom.
Scientific Research Applications
5-Fluoro-4-methylindoline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylindoline hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-Fluoro-4-methylindoline hydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
5-fluoro-4-methyl-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c1-6-7-4-5-11-9(7)3-2-8(6)10;/h2-3,11H,4-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDSKOAQQGBGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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